Paxisterol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

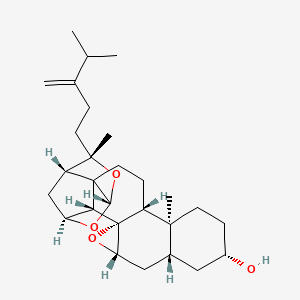

Paxisterol is an analgesic sterol isolated from Penicillium KAC 1843.

Applications De Recherche Scientifique

Paxisterol, a sterol compound first isolated from Penicillium paxilli, has been investigated for various biological activities and its biosynthetic origin [2, 7]. Research has explored its potential in scientific research applications, including its cytotoxic and analgesic properties, as well as its role in biosynthesis and the production of fluorinated derivatives .

Scientific Research Applications

Analgesic Properties: this compound has been reported to have analgesic properties without anti-inflammatory activity . It is suggested to be a new class of analgesic sterol, which is of interest for use in modifying pain that has been difficult to relieve .

Cytotoxicity and Antiproliferative Activity: Studies have shown that this compound can inhibit cell proliferation by inducing apoptosis, which is independent of the tumor suppressor p53 . It upregulates apoptotic regulators such as BAX, cytochrome complex (Cyt-c), PARP-1, p21, and procaspase-3 proteins, and downregulates Bcl-2 without modifications in procaspase-7 and p53 . Auransterol, a this compound derivative, has also been shown to be cytotoxic towards MCF-7 breast and A2780 ovarian cells .

Biosynthetic Studies and Production of Fluorinated Analogs: this compound's biosynthetic origin has been confirmed through feeding experiments using 13C-labelled glucose and sodium acetate . These experiments demonstrated that acetyl coenzyme A is involved in this compound biosynthesis . Researchers have also explored the production of fluorinated this compound analogs using fluorinated precursors like sodium monofluoroacetate, resulting in the isolation of 7-monofluoroacetyl this compound .

Antifungal Properties: Penicillium species, which produce this compound, have demonstrated important functional attributes associated with plant growth, such as biological control of root diseases . this compound is one of the metabolites from Penicillium spp. reported to have antifungal properties in animals .

Case Studies

Production of Fluorinated this compound: A study aimed to incorporate a fluorine atom into this compound and its derivatives, using the fluorinated precursor sodium monofluoroacetate, which resulted in the isolation of 7-monofluoroacetyl this compound . The researchers performed culture experiments and elucidated the structure of the new fluorinated this compound .

Metabolic Profiling of Penicillium aurantiacobrunneum : Penicillium aurantiacobrunneum, a fungus derived from the lichen Niebla homalea, was investigated for its metabolic profile due to its cytotoxic activity against human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines . This investigation led to the isolation of four new metabolites, including auransterol and two this compound analogs, along with two known compounds .

Data Table

| Compound | Activity/Property |

|---|---|

| This compound | Analgesic activity, inhibits cell proliferation by inducing apoptosis, antifungal properties |

| Auransterol | Cytotoxic towards MCF-7 breast and A2780 ovarian cells |

| 7-monofluoroacetyl this compound | Fluorinated this compound analog |

| Penicillium spp. | Biological control of root diseases, production of metabolites with analgesic and antifungal properties, enhances plant growth, solubilizes phosphorus, produces phytohormones |

Propriétés

Numéro CAS |

110945-69-2 |

|---|---|

Formule moléculaire |

C28H42O4 |

Poids moléculaire |

442.6 g/mol |

Nom IUPAC |

(1S,5R,6S,9S,11R,13S,15S,16S,17S,19S,21S)-6,21-dimethyl-21-(4-methyl-3-methylidenepentyl)-14,18,20-trioxaheptacyclo[15.4.1.02,16.02,19.05,15.06,11.013,15]docosan-9-ol |

InChI |

InChI=1S/C28H42O4/c1-15(2)16(3)6-10-26(5)21-14-19-23-27(21,24(30-19)32-26)11-8-20-25(4)9-7-18(29)12-17(25)13-22-28(20,23)31-22/h15,17-24,29H,3,6-14H2,1-2,4-5H3/t17-,18+,19+,20-,21-,22+,23-,24+,25+,26+,27?,28-/m1/s1 |

Clé InChI |

WUKYEOQJBJKFPH-SXOASPKXSA-N |

SMILES |

CC(C)C(=C)CCC1(C2CC3C4C2(CCC5C46C(O6)CC7C5(CCC(C7)O)C)C(O3)O1)C |

SMILES isomérique |

CC(C)C(=C)CC[C@]1([C@H]2C[C@H]3[C@@H]4C2(CC[C@H]5[C@@]46[C@@H](O6)C[C@@H]7[C@@]5(CC[C@@H](C7)O)C)[C@@H](O3)O1)C |

SMILES canonique |

CC(C)C(=C)CCC1(C2CC3C4C2(CCC5C46C(O6)CC7C5(CCC(C7)O)C)C(O3)O1)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Paxisterol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.